molecular formula C9H4Br2F4O B15203567 3-Bromo-2-fluoro-6-(trifluoromethyl)phenacyl bromide

3-Bromo-2-fluoro-6-(trifluoromethyl)phenacyl bromide

Cat. No.: B15203567
M. Wt: 363.93 g/mol
InChI Key: CDTJMNMLCFRMTM-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-6-(trifluoromethyl)phenacyl bromide is a chemical compound with the molecular formula C9H4Br2F4O It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenacyl bromide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-6-(trifluoromethyl)phenacyl bromide typically involves the bromination and fluorination of appropriate precursor compounds. One common method involves the reaction of 3-bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde with bromine in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing automated reactors and precise control systems to ensure consistent product quality. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the desired purity levels required for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-6-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

3-Bromo-2-fluoro-6-(trifluoromethyl)phenacyl bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-6-(trifluoromethyl)phenacyl bromide involves its interaction with molecular targets through its reactive bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby modifying their structure and function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-fluoro-6-(trifluoromethyl)phenacyl bromide is unique due to its specific combination of bromine, fluorine, and trifluoromethyl groups, which confer distinct reactivity and properties. This makes it particularly valuable in applications requiring high reactivity and specificity, such as in the synthesis of complex organic molecules and in biological studies .

Properties

Molecular Formula

C9H4Br2F4O

Molecular Weight

363.93 g/mol

IUPAC Name

2-bromo-1-[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H4Br2F4O/c10-3-6(16)7-4(9(13,14)15)1-2-5(11)8(7)12/h1-2H,3H2

InChI Key

CDTJMNMLCFRMTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)C(=O)CBr)F)Br

Origin of Product

United States

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